BenchChemオンラインストアへようこそ!

Montelukast Bisolefin Impurity

Analytical Method Development Quality Control Stability-Indicating Assay

Montelukast Bisolefin Impurity is the definitive pharmacopeial reference standard (EP Impurity B, USP Methylstyrene) for mandatory ANDA batch-release testing. As the primary photodegradant and key process impurity, its quantification at the 0.15% ICH threshold is critical for demonstrating API purity and photostability. Unlike generic standards, this certified material delivers the specific retention time (8.137 min UPLC) and resolution required for system suitability, eliminating regulatory risk and ensuring your Montelukast Sodium API meets global monograph specifications.

Molecular Formula C₃₅H₃₄ClNO₃S
Molecular Weight 584.17
Cat. No. B1159182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast Bisolefin Impurity
Molecular FormulaC₃₅H₃₄ClNO₃S
Molecular Weight584.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast Bisolefin Impurity: A Critical Process-Related Degradant and Pharmacopeial Reference Standard for Quality Control


Montelukast Bisolefin Impurity, chemically defined as 2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid, is a key process-related impurity and degradant of the antiasthmatic drug Montelukast [1]. With a molecular formula of C35H34ClNO3S and a molecular weight of 584.17 g/mol, it is characterized as an off-white solid that is sensitive to light and heat . It is officially designated as Montelukast EP Impurity B and Montelukast Methylstyrene (USP) in major pharmacopoeias, underscoring its critical role as a reference standard for ensuring the purity, safety, and regulatory compliance of Montelukast Sodium Active Pharmaceutical Ingredient (API) and finished drug products .

Why a Generic Impurity Standard is Insufficient: The Regulatory Necessity of Montelukast Bisolefin Impurity


Montelukast's complex synthesis creates a unique profile of structurally distinct impurities, including the bisolefin, sulfoxide, and methylketone compounds [1]. These impurities cannot be reliably identified or quantified using generic standards. The bisolefin impurity is a specific, critical quality indicator, with its formation linked to specific pathways like photodegradation and incomplete coupling reactions [2]. Its presence above trace levels is a known trigger for regulatory scrutiny, making its precise identification and quantification a mandatory, rather than optional, aspect of pharmaceutical quality control for ANDA submissions and commercial batch release testing [3].

Quantitative Differentiation of Montelukast Bisolefin Impurity for Analytical Method Development and QC


UPLC Retention Time Differentiation from API and Other Impurities in a Validated Method

A validated UPLC method for the simultaneous quantification of Montelukast (MTK) and its impurities in tablet formulations provides a direct head-to-head comparison of retention times. The Montelukast Bisolefin Impurity (reported as MTK impurity-A) elutes at 8.137 minutes, which is distinctly separated from the main API, Montelukast (9.784 min), and another identified impurity, MTK impurity-B (11.853 min) [1]. This demonstrates its unique chromatographic behavior under defined conditions.

Analytical Method Development Quality Control Stability-Indicating Assay

Regulatory Acceptance Limit as Defined in Pharmacopeial Monographs and Process Patents

The critical nature of the bisolefin impurity is reinforced by its strict control limits. Process patents for Montelukast sodium production state that a known impurity cannot exceed 0.15% by weight [1]. This quantitative threshold is consistent with the typical acceptance criteria for related substances in pharmacopeial monographs, where the bisolefin impurity is specified as EP Impurity B or USP Methylstyrene Impurity . This limit is a direct comparator for batch-to-batch consistency and regulatory submission.

Regulatory Compliance Pharmaceutical Quality Process Control

Formation Pathway Distinction: Photodegradation vs. Metabolic Oxidation

The formation mechanism of the bisolefin impurity provides a key differentiator from other major impurities. Exposure of Montelukast to light, particularly in solution, leads to the formation of its cis-isomer (a bisolefin) as the major photoproduct [1]. In contrast, the sulfoxide impurity is an oxidative degradant often found at elevated levels in finished drug products [2]. This distinction in origin guides stability study design and the selection of appropriate analytical markers.

Stability Studies Forced Degradation Photostability

Critical Applications for Montelukast Bisolefin Impurity in Pharmaceutical Development and QC


System Suitability Standard for UPLC Method Validation in ANDA Filings

As demonstrated by its distinct retention time of 8.137 min in a validated UPLC method, this impurity is essential for establishing system suitability criteria [1]. QC laboratories must procure this specific standard to demonstrate adequate resolution (Rs) between the bisolefin impurity and the Montelukast API peak, a requirement for analytical method validation in Abbreviated New Drug Application (ANDA) submissions.

Quantitative Reference Marker for Process Control and Lot Release Testing

Given the 0.15% regulatory threshold for this known impurity, it serves as a critical quantitative marker for batch release [1]. Manufacturers must use a certified reference standard of this compound to accurately quantify its levels in API batches and finished drug products, ensuring compliance with ICH Q3A/Q3B guidelines and pharmacopeial monographs.

Key Degradation Marker in Photostability and Formulation Development Studies

Because this impurity is the major photoproduct of Montelukast, it is the definitive marker for assessing the photostability of drug substances and formulations [1]. Researchers rely on this standard to monitor and quantify degradation in studies designed to optimize packaging (e.g., amber glass, opaque blisters) and formulation components to protect the drug product from light-induced degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast Bisolefin Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.